molecular formula C28H29N3O2 B389255 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389255
M. Wt: 439.5g/mol
InChI Key: LYLCHAAMYDNCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by its unique structural features, which include a hexahydrobenzo[b][1,4]benzodiazepin-7-one core substituted with dimethylaminophenyl and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation.

    Substitution Reactions: The introduction of the dimethylaminophenyl and methoxyphenyl groups is achieved through substitution reactions. These reactions typically involve the use of appropriate aryl halides and nucleophiles under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to its pharmacological properties, including its effects on neurotransmitter systems.

    Medicine: Research focuses on its potential therapeutic applications, such as anxiolytic and anticonvulsant activities.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its combination of dimethylaminophenyl and methoxyphenyl groups may result in unique interactions with biological targets, leading to potential therapeutic advantages.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H29N3O2/c1-31(2)21-12-8-19(9-13-21)28-27-25(29-23-6-4-5-7-24(23)30-28)16-20(17-26(27)32)18-10-14-22(33-3)15-11-18/h4-15,20,28-30H,16-17H2,1-3H3

InChI Key

LYLCHAAMYDNCQX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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